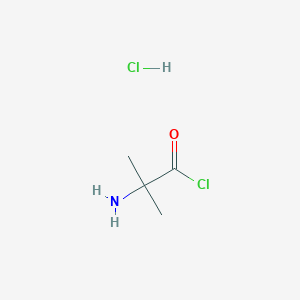
2',3'-Isopropylidene-isocytidine
Übersicht
Beschreibung
2’,3’-Isopropylidene-isocytidine is a compound with the chemical formula C₁₀H₁₄N₃O₄. It is an antiviral nucleoside derivative that has garnered interest in biomedical research due to its potential in combating viral infections, including hepatitis B and hepatitis C . The compound is synthesized from ribonucleosides and plays a crucial role as a starting material for the synthesis of other 5-substituted ribonucleosides.
Synthesis Analysis
The preparation of 2’,3’-Isopropylidene-isocytidine involves specific synthetic steps. One notable method for its synthesis is through the reaction of ribonucleosides (such as inosine, guanosine, and adenosine) with an excess of acetone in the presence of certain acid catalysts. Notably, the use of alcohols as solvents enhances the yield of this reaction and minimizes hydrolysis of the N-glycoside bond. The process is economically viable on an industrial scale .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Early Synthesis Techniques : In 1957, Brown, Todd, and Varadarajan reported the synthesis of 2',3'-isopropylidene-isocytidine, involving the treatment of 5'-deoxy-5'-iodo-2':3'-O-isopropylideneuridine with silver acetate and methanol, leading to various derivatives including 2':3'-O-isopropylidene-O2-methyl-uridine (Brown, Todd, & Varadarajan, 1957).
Antineoplastic Synthesis : A study in 1995 by Yoshimura et al. synthesized 2'-deoxy-2'-methylene-4'-thiocytidine, a potential antineoplastic agent, using D-glucose as a chiral synthon. This process involved converting isopropylidene-3-O-benzylxylose into various forms including 1,4-anhydro-4-deoxy-4-thio-arabinitol (Yoshimura et al., 1995).
Metabolism Studies
- Metabolic Investigations : Doskocil, Holý, and Filip's 1974 research explored the metabolism of isocytidine in Escherichia coli. They found that E. coli cells and extracts convert isocytidine to isocytosine and uracil, with a small amount of 5-[(3)H]isocytidine being incorporated into bacterial RNA and DNA (Doskocil, Holý, & Filip, 1974).
Eigenschaften
IUPAC Name |
1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-aminopyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O5/c1-12(2)19-8-6(5-16)18-10(9(8)20-12)15-4-3-7(17)14-11(15)13/h3-4,6,8-10,16H,5H2,1-2H3,(H2,13,14,17)/t6-,8-,9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUYYMGWCQOZAM-PEBGCTIMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=CC(=O)N=C3N)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=CC(=O)N=C3N)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Chloro-4-[(methylcarbamoyl)amino]benzoic acid](/img/structure/B3273804.png)

![1-(2-Azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B3273831.png)



![[(2-Ethylpyrimidin-4-yl)methyl]amine dihydrochloride](/img/structure/B3273866.png)


